![molecular formula C13H19FN2O3S B4630112 N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4630112.png)

N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide

Übersicht

Beschreibung

Synthesis Analysis

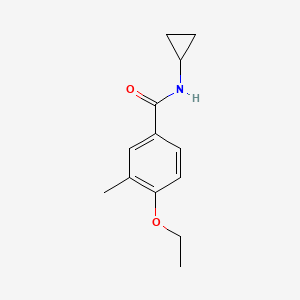

The synthesis of related sulfonylamino butanamide compounds involves various chemical strategies, including the use of succinyl chloride and substituted 4-amino-1-benzenesulphonamide for polymer synthesis (Padaki et al., 2013). Another approach detailed the efficient one-pot preparation of N-ethyl-N-4-nitrophenylsulfonyl (nosyl) amino acid methyl esters, highlighting the versatility in synthesizing N-ethylated compounds (Belsito et al., 2010).

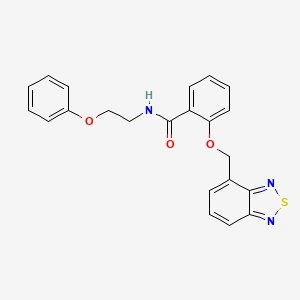

Molecular Structure Analysis

The molecular structure of similar compounds, like ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been characterized using techniques such as single-crystal X-ray diffraction. This method provided insights into the compound's crystalline structure and intermolecular hydrogen bonding (Sapnakumari et al., 2014).

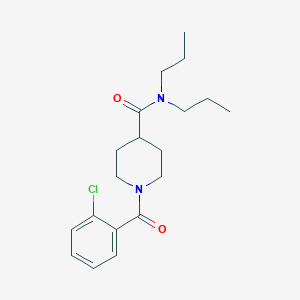

Chemical Reactions and Properties

Research on related sulfonylamino compounds has revealed various chemical reactions and properties, including the synthesis of fluorinated MMP inhibitors based on broad-spectrum inhibitors, showcasing the compound's potential in imaging applications (Wagner et al., 2007). Furthermore, the study of N-(4-Nitrophenylsulfonyl)- and N-(Fluorenylmethoxycarbonyl)-N-ethyl Amino Acid Methyl Esters highlighted practical approaches to synthesizing N-ethyl amino acids (Belsito et al., 2010).

Physical Properties Analysis

The physical properties of similar sulfonylamino compounds are crucial for their application. For example, the hydrophilic nature of polysulfone composite membranes prepared from poly[(4-aminophenyl)sulfonyl]butanediamide was confirmed by water uptake studies and contact angle measurements, indicating their potential in desalination processes (Padaki et al., 2013).

Chemical Properties Analysis

The chemical properties of N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide and related compounds have been explored through various studies. The preparation of polymers containing the fluorosulfonimide group highlights the compound's reactivity and potential applications in materials science (Macneill et al., 2009).

Wissenschaftliche Forschungsanwendungen

Drug Metabolism and Bioconversion

Biocatalysis to Drug Metabolism : A study demonstrated the use of microbial-based biocatalytic systems to produce mammalian metabolites of LY451395, a compound related to "N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide", for structural characterization by nuclear magnetic resonance spectroscopy. This approach supports the full structure characterization of metabolites, facilitating the monitoring and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).

Environmental Science

Desulfurization of Fuel Oils : Research on ionic liquids based on the dicyanamide anion ([N(CN)2]−) highlighted their potential for the extractive desulfurization of fuel oils. This study shows the efficiency of these ionic liquids in removing thiophene (TS) and dibenzothiophene (DBT) from model fuel oils, which is critical for reducing sulfur emissions and environmental pollution. The work presents a promising approach for the deep desulfurization of fuel oils, contributing to greener chemistry practices (Asumana et al., 2010).

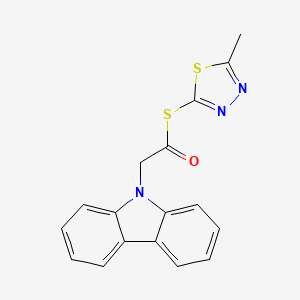

Synthetic Chemistry

Antifungal Compounds : The synthesis of sulfonylamido derivatives of aminoglutethimide, including compounds structurally related to "N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide", led to the discovery of novel antifungal agents. These derivatives exhibited moderate antifungal activities against Aspergillus and Candida spp., with some showing activities comparable to ketoconazole. This highlights the potential of sulfonylamido derivatives in developing new antifungal treatments (Briganti et al., 1997).

Eigenschaften

IUPAC Name |

N-ethyl-2-(4-fluoro-N-methylsulfonylanilino)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O3S/c1-4-12(13(17)15-5-2)16(20(3,18)19)11-8-6-10(14)7-9-11/h6-9,12H,4-5H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMQWKZCIGBBFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC)N(C1=CC=C(C=C1)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-[(4-fluorophenyl)(methylsulfonyl)amino]butanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)

![2-[(4-bromophenyl)sulfonyl]-N-(5-chloro-2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4630050.png)

![1-methyl-5-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4630065.png)

![2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)

![3-[2-({[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B4630088.png)

![N-9H-fluoren-2-yl-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4630094.png)

![2-(4-fluorophenyl)-N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}acetamide](/img/structure/B4630096.png)

![2-chloro-N-[2-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630105.png)

![4-(3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazin-2-yl)benzonitrile](/img/structure/B4630120.png)

![3-{[4-(dimethylamino)phenyl]amino}-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4630141.png)